molecular formula C16H10S B1196943 Benzo[b]naphtho[2,3-d]thiophene CAS No. 243-46-9

Benzo[b]naphtho[2,3-d]thiophene

Cat. No. B1196943
CAS RN: 243-46-9
M. Wt: 234.3 g/mol
InChI Key: UWMISBRPSJFHIR-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]thiophene is an organosulfur heterocyclic compound . It has a molecular formula of C16H10S and a molecular weight of 234.316 . It is also known by other names such as Benzo[b]naphto[2,3-d]thiophene, Benzo[b]naphtho[2,3]thiophene, and Benzo[a]naphtho[2,3-d]thiophene .


Synthesis Analysis

A practical synthetic route to nonsymmetrical thiophene-fused aromatic systems was inspired by the biodegradation of benzothiophene . Excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides were observed both in solution and in the solid state .


Molecular Structure Analysis

The molecular structure of Benzo[b]naphtho[2,3-d]thiophene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

A practical synthetic route to nonsymmetrical thiophene-fused aromatic systems was inspired by the biodegradation of benzothiophene . Excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides were observed both in solution and in the solid state .

Scientific Research Applications

Source Facies and Depositional Environments Indicator

Benzo[b]naphtho[2,3-d]thiophenes have been used in the study of crude oils and source rocks from the Niger Delta Basin, Nigeria. They are effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks . The distribution patterns of these compounds indicate source rocks and crude oils with mixed input of terrestrial and marine organic matter and deposited in lacustrine-fluvial/deltaic environments within immature to early mature stages .

Thermal Maturity Indicators

The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes and their geochemical significance in the crude oils and source rocks have been investigated. These compounds are effective in determining the thermal maturity status of crude oils and source rocks .

Electrochemically-Promoted Synthesis

Benzo[b]naphtho[2,3-d]thiophene has been used in the electrochemically-promoted synthesis of benzothiophene motifs. This approach offers diverse and unique reaction pathways in synthetic chemistry .

Phosphorescent Properties

The phosphorescent characteristics of Benzo[b]naphtho[2,3-d]thiophene have been studied under different experimental conditions. These studies have shown promising results when using Tl (I) and Pb (II) as phosphorescence inducers .

Biomimetic Synthesis

Inspired by the biodegradation of benzothiophene, a practical synthesis of nonsymmetrical thiophene-fused aromatic systems has been developed. This synthesis explores the photophysical properties of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides both in solution and in the solid state .

Fluorescent Properties

A series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides have been found to have excellent fluorescent characteristics both in solution and in the solid state . The fluorescence changes of these compounds with different Bronsted acids indicate their high application potential .

Future Directions

Future research could focus on expanding the conditions and applications where Benzo[b]naphtho[2,3-d]thiophene could be used . Additionally, the excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides suggest potential applications in the field of fluorescence-based technologies .

properties

IUPAC Name

naphtho[2,3-b][1]benzothiole
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InChI

InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
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InChI Key

UWMISBRPSJFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H10S
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DSSTOX Substance ID

DTXSID5075442
Record name Benzo[b]naphtho[2,3-d]thiophene
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Molecular Weight

234.3 g/mol
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Physical Description

Almost white solid; [Acros Organics MSDS]
Record name Benzo(b)naphtho(2,3-d)thiophene
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Vapor Pressure

0.0000009 [mmHg]
Record name Benzo(b)naphtho(2,3-d)thiophene
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Product Name

Benzo[b]naphtho[2,3-d]thiophene

CAS RN

243-46-9, 61523-34-0
Record name Benzo[b]naphtho[2,3-d]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is benzo[b]naphtho[2,3-d]thiophene and what are its key structural features?

A1: Benzo[b]naphtho[2,3-d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) composed of a thiophene ring fused with a naphthalene ring system, which itself is further fused with a benzene ring. [, , , , ] It's structurally related to cholanthrene and methylcholanthrene, compounds with known biological activity. [] Crystallographic studies have shown that substituted benzo[b]naphtho[2,3-d]thiophenes exhibit specific dihedral angles between the aromatic rings, influencing their overall geometry and potentially impacting their interactions with other molecules. []

Q2: How prevalent is benzo[b]naphtho[2,3-d]thiophene in the environment?

A2: Benzo[b]naphtho[2,3-d]thiophene has been identified in environmental samples, specifically in sediments contaminated with coke-oven residues. [] Research suggests these compounds are present at significant levels, highlighting potential environmental concerns. [] Furthermore, analysis of coal samples from the Huaibei coalfield in China revealed the presence of benzo[b]naphtho[2,3-d]thiophene and its methyl derivatives, particularly in low-sulfur coals. []

Q3: How can benzo[b]naphtho[2,3-d]thiophene and its derivatives be synthesized?

A3: Several methods have been developed for synthesizing benzo[b]naphtho[2,3-d]thiophene and its derivatives:

  • Sulfur-bridging reactions: These reactions utilize hydrogen sulfide and a catalyst to form sulfur bridges between aromatic rings. For instance, 2-phenylnaphthalene can be converted to benzo[b]naphtho[2,1-d]thiophene and benzo[b]naphtho[2,3-d]thiophene using hydrogen sulfide and a chromia-alumina-magnesia or a sulfided cobaltous oxide-molybdic oxide-alumina catalyst. [, ]
  • Palladium(II)-mediated oxidative cyclization: This method involves the use of palladium(II) acetate to promote the cyclization of 3-arylthio-1,4-naphthoquinone, resulting in the formation of benzo[b]naphtho[2,3-d]thiophene-6,11-diones. []
  • Other synthetic routes: The synthesis of all monomethyl derivatives of benzo[b]naphtho[2,3-d]thiophene has been reported. [, ] Additionally, a new procedure allows for the synthesis of all isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. [] Researchers have also explored the use of benzo[b]thiophene-2,3-quinodimethane intermediates for the synthesis of benzo[b]naphtho[2,3-d]thiophene derivatives. []

Q4: What analytical techniques are employed for identifying and quantifying benzo[b]naphtho[2,3-d]thiophene in complex mixtures?

A4:

  • Gas chromatography-mass spectrometry (GC-MS): This technique has been successfully used to identify benzo[b]naphtho[2,3-d]thiophene and its methyl derivatives in coal extracts. []
  • Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (RPLC-APCI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of benzo[b]naphtho[2,3-d]thiophene and its isomers even in complex matrices containing other polycyclic aromatic compounds. The use of tandem MS (MS/MS), specifically selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), enhances selectivity and enables accurate identification and quantification. []

Q5: How is benzo[b]naphtho[2,3-d]thiophene related to research on ethoxyresorufin-O-deethylase (EROD) induction?

A5: Benzo[b]naphtho[2,3-d]thiophene has been identified as an inducer of EROD activity, a biomarker for exposure to certain toxicants, in avian hepatocyte cultures. [] While less potent than other polycyclic aromatic hydrocarbons like dibenz[ah]anthracene and benzo[k]fluoranthene, its ability to induce EROD activity highlights its potential for biological activity and potential toxicity. []

Q6: What is the significance of studying the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A6: Hydrodesulfurization is a crucial process in petroleum refining, aiming to remove sulfur from crude oil to reduce sulfur dioxide emissions. Understanding the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene provides insights into removing sulfur from more complex polycyclic aromatic sulfur heterocycles found in heavy petroleum and coal-derived liquids. []

Q7: What catalysts are commonly used in the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A7: Research has focused on using sulfided CoO-MoO3/γ-Al2O3 as a catalyst for hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene. [, ] This catalyst exhibits activity towards the hydrogenation and sulfur removal of the compound. [, ]

Q8: What are the main products and reaction pathways involved in the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A8: The hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene catalyzed by sulfided CoO-MoO3/γ-Al2O3 yields 7,8,9,10-tetrahydrobenzo(b)naphtho(2,3-d)thiophene and 2-phenylnaphthalene as primary products. These intermediates can further be converted into secondary products like 2-phenyltetralin and 6-phenyltetralin. The reaction network involves parallel hydrogenation and hydrodesulfurization pathways. Interestingly, benzo[b]naphtho[2,3-d]thiophene shows a preference for simultaneous hydrogenation and hydrodesulfurization, unlike dibenzothiophene, which primarily undergoes direct hydrodesulfurization. []

Q9: How does the presence of sulfur in benzo[b]naphtho[2,3-d]thiophene influence its reactivity in catalytic hydrogenation?

A9: Studies investigating the hydrogenation of aromatic compounds catalyzed by sulfided CoO-MoO/sub 3//..gamma..-Al/sub 2/O/sub 3/ revealed that sulfur slightly increases the reactivity of neighboring rings towards hydrogenation. [] This observation suggests that the sulfur atom in benzo[b]naphtho[2,3-d]thiophene may influence its interaction with the catalyst, potentially enhancing its adsorption and subsequent hydrogenation. []

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